molecular formula C7H8F2 B2861712 1,1-Difluoro-3-prop-2-ynylcyclobutane CAS No. 2228641-41-4

1,1-Difluoro-3-prop-2-ynylcyclobutane

Cat. No. B2861712
CAS RN: 2228641-41-4
M. Wt: 130.138
InChI Key: ROCDCNKIPXWFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-3-prop-2-ynylcyclobutane is a chemical compound with the molecular formula C7H8F2 . It has a molecular weight of 130.14 .


Molecular Structure Analysis

The molecular structure of 1,1-Difluoro-3-prop-2-ynylcyclobutane consists of a cyclobutane ring with two fluorine atoms attached to one carbon atom and a prop-2-ynyl group attached to another carbon atom .


Physical And Chemical Properties Analysis

1,1-Difluoro-3-prop-2-ynylcyclobutane is a liquid at room temperature . It has a molecular weight of 130.14 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Photoaffinity Labeling

This compound is used as a minimally interfering photo-affinity label (MI-PAL). Photoaffinity labeling is a growing interest in chemical biology and drug discovery research to characterize the non-covalent interactome. It is used in protein profiling, the study of protein-protein interactions and complexes, and target engagement, identification, or validation studies .

Synthesis of Fluorinated Derivatives

The compound has been used in the synthesis of 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols via a one-pot epoxidation/nucleophilic ring-opening process. This process starts with readily available 1,1-difluoro-1-compounds .

Iodohydroxylation

The compound has been used in iodohydroxylation reactions. The reaction proceeds with complete regioselectivity to the 2-iodopropan-1-ol .

Formation of Bioactive Core-Structure

The compound has been used in the formation of bioactive core-structures. A 1,2-shift of the hydroxyl group is necessary. Formation of the epoxide and nucleophilic ring-opening by an amine under basic regime provides the needed reactivity .

Catalytic Hydrogenolysis

The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts. The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .

Scale-Up Synthesis

This compound can be readily scaled up to gram-scale preparation, making it suitable for large-scale industrial applications .

Safety and Hazards

The safety data sheet for 1,1-Difluoro-3-prop-2-ynylcyclobutane indicates that it is a dangerous substance. It has hazard statements including H225, H302, H315, H319, and H335, indicating that it is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of 1,1-Difluoro-3-prop-2-ynylcyclobutane and similar compounds are promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The presence of fluorine atoms in the structure of medicinal preparations is now very high , indicating a growing interest in the development and study of fluorine-containing compounds.

properties

IUPAC Name

1,1-difluoro-3-prop-2-ynylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCDCNKIPXWFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-3-prop-2-ynylcyclobutane

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